

OICR-8268: Application Notes and Protocols for High-Throughput Screening Assays

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Compound of Interest

Compound Name: OICR-8268

Cat. No.: B11935679

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of **OICR-8268**, a potent and reversible small molecule ligand for DDB1- and CUL4-associated factor 1 (DCAF1). **OICR-8268** serves as a critical chemical tool for investigating DCAF1 biology and a foundational component for the development of Proteolysis Targeting Chimeras (PROTACs).^{[1][2]} DCAF1 is a substrate receptor for the CUL4-DCAF1 E3 ubiquitin ligase complex, playing a crucial role in the ubiquitin-proteasome system for targeted protein degradation.^{[1][3]}

This document details the methodologies for key high-throughput screening assays used to identify and characterize **OICR-8268**, including DNA-Encoded Library (DEL) screening, Surface Plasmon Resonance (SPR), Differential Scanning Fluorimetry (DSF), and Cellular Thermal Shift Assay (CETSA).

Quantitative Data Summary

The following tables summarize the key quantitative data for **OICR-8268** and its precursor, Z1391232269, in various biophysical and cellular assays.

Table 1: Biophysical Binding Affinity of **OICR-8268** and Precursor to DCAF1

Compound	Assay	Parameter	Value
OICR-8268 (26e)	SPR	KD	38 ± 1.5 nM[1][4]
OICR-8268 (26e)	ITC	KD	216 ± 76 nM[4]
Z1391232269	SPR	KD	11.5 ± 4.2 μM[1][4]
Z1391232269	ITC	KD	9 μM[1]

Table 2: Cellular Target Engagement and Protein Stabilization

Compound	Assay	Parameter	Value	Cell Line
OICR-8268 (26e)	CETSA	EC50	10 μM[1][2][5]	NCI-H460[6]
OICR-8268 (26e)	DSF	ΔTm	7.4 ± 0.5 °C (at 100 μM)[3]	-
Z1391232269	DSF	ΔTm	> 2 °C (concentration dependent)[1]	-

Signaling Pathway

DCAF1 is a key component of the ubiquitin-proteasome pathway, acting as a substrate receptor for the Cullin-RING E3 ubiquitin ligase complex, CRL4DCAF1.[1][3] This complex ubiquitinates target proteins, marking them for degradation by the 26S proteasome. **OICR-8268** binds to the WD40 repeat (WDR) domain of DCAF1, a region crucial for substrate recognition. [1][3] This interaction can be leveraged to develop PROTACs, which are heterobifunctional molecules that recruit a target protein to the E3 ligase complex for degradation.

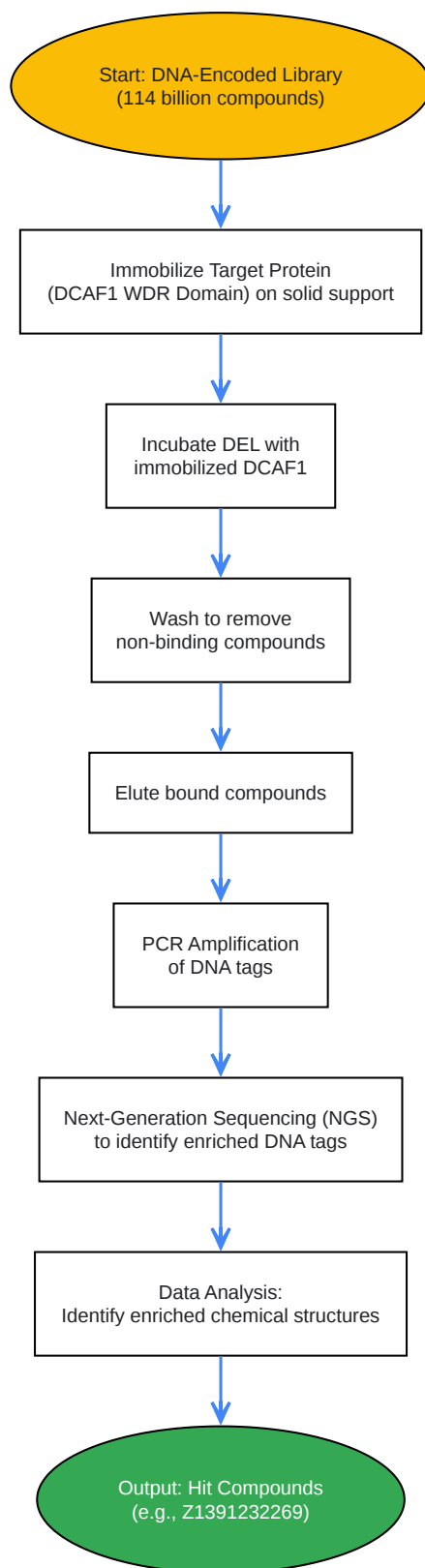
Caption: DCAF1 signaling and PROTAC mechanism of action.

Experimental Protocols

DNA-Encoded Library (DEL) Screening

This high-throughput screening method was instrumental in identifying the initial chemical scaffold for **OICR-8268** from a library of 114 billion compounds.[\[2\]](#)[\[5\]](#)

Workflow Diagram:



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Caption: DNA-Encoded Library (DEL) screening workflow.

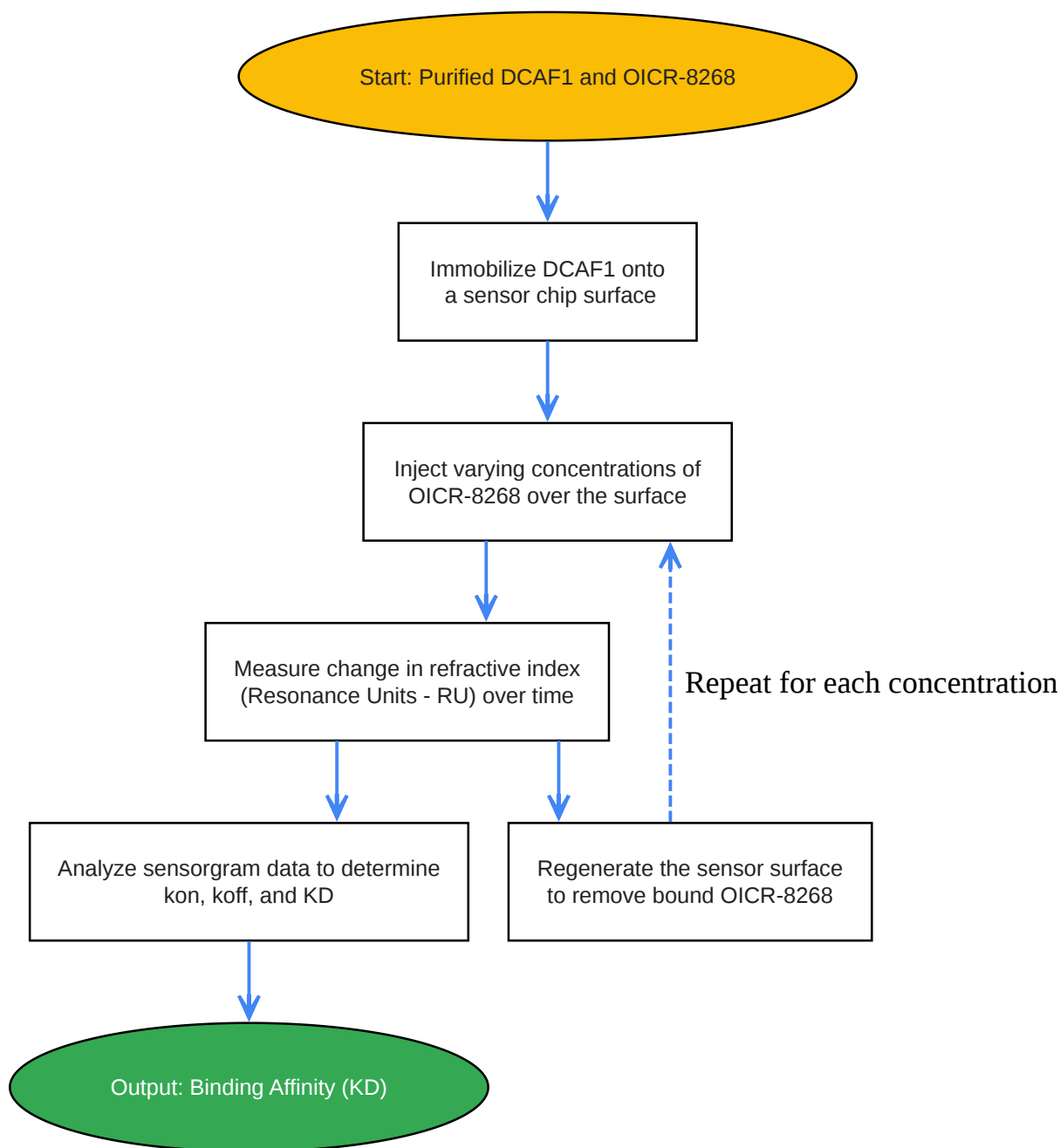
Protocol:

- **Target Immobilization:** The purified DCAF1 WDR domain is immobilized on a solid support (e.g., magnetic beads or chromatography resin).
- **Affinity Selection:** The DNA-encoded library is incubated with the immobilized DCAF1 protein to allow for binding.
- **Washing:** A series of stringent washing steps are performed to remove non-specifically bound library members.
- **Elution:** The compounds that remain bound to the DCAF1 protein are eluted.
- **PCR Amplification:** The DNA tags of the eluted compounds are amplified using Polymerase Chain Reaction (PCR).
- **Sequencing:** The amplified DNA tags are sequenced using Next-Generation Sequencing (NGS).
- **Data Analysis:** The sequencing data is analyzed to identify the chemical structures corresponding to the enriched DNA tags. These represent the initial hits.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the binding kinetics and affinity of small molecules to a protein.

Workflow Diagram:



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Caption: Surface Plasmon Resonance (SPR) experimental workflow.

Protocol:

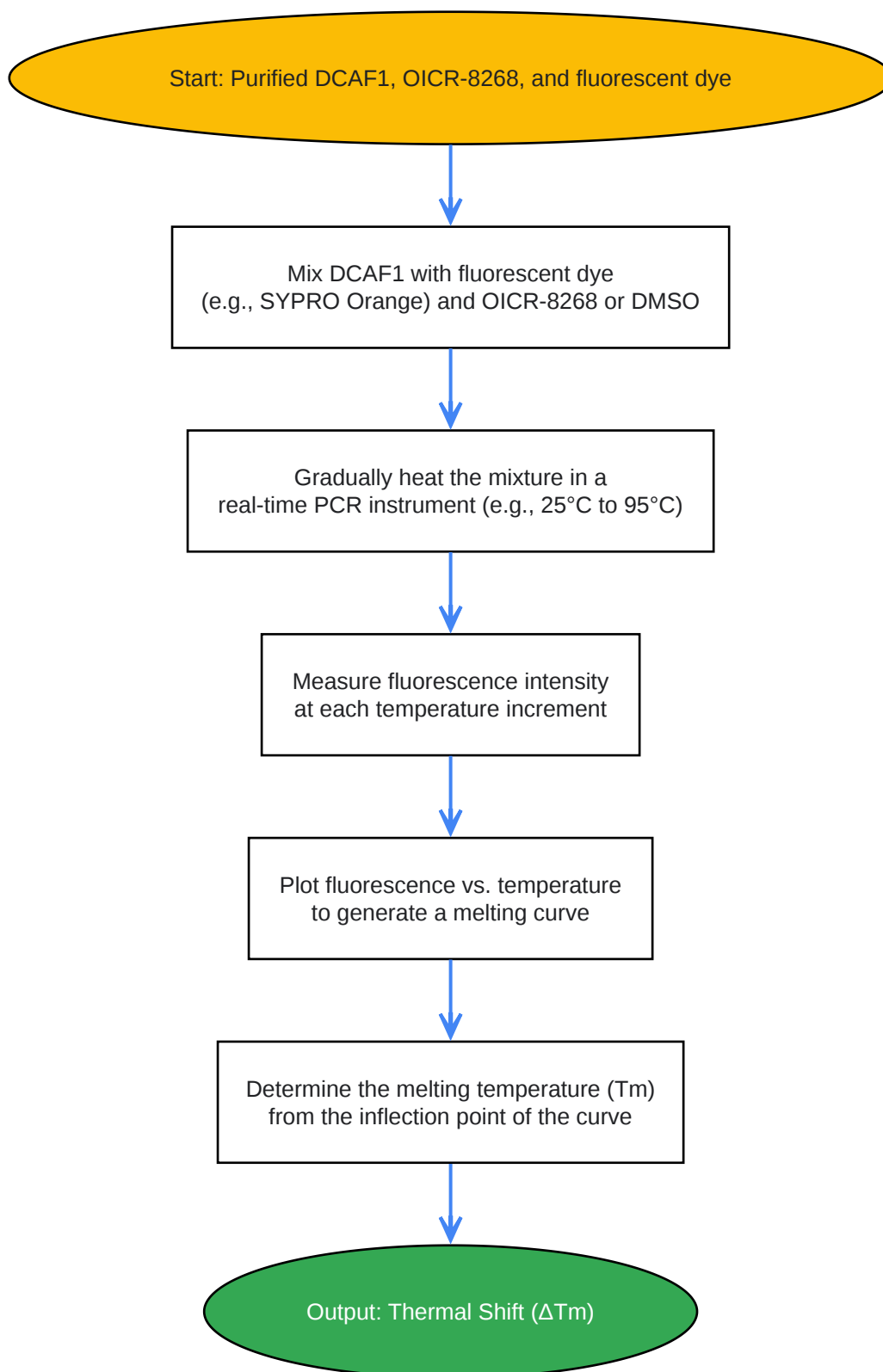
- Immobilization: Purified DCAF1 protein is immobilized onto a sensor chip (e.g., CM5 chip) via amine coupling.

- **Analyte Preparation:** A dilution series of **OICR-8268** is prepared in a suitable running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO).
- **Binding Measurement:** The different concentrations of **OICR-8268** are injected over the sensor surface, and the association and dissociation are monitored in real-time by measuring the change in resonance units (RU).
- **Regeneration:** After each injection, the sensor surface is regenerated using a low pH buffer (e.g., glycine-HCl) to remove the bound compound.
- **Data Analysis:** The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_{on}), dissociation rate constant (k_{off}), and the equilibrium dissociation constant (K_D).

Differential Scanning Fluorimetry (DSF)

DSF is used to assess the thermal stability of a protein in the presence of a ligand. Ligand binding often stabilizes the protein, resulting in an increase in its melting temperature (T_m).

Workflow Diagram:



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Caption: Differential Scanning Fluorimetry (DSF) experimental workflow.

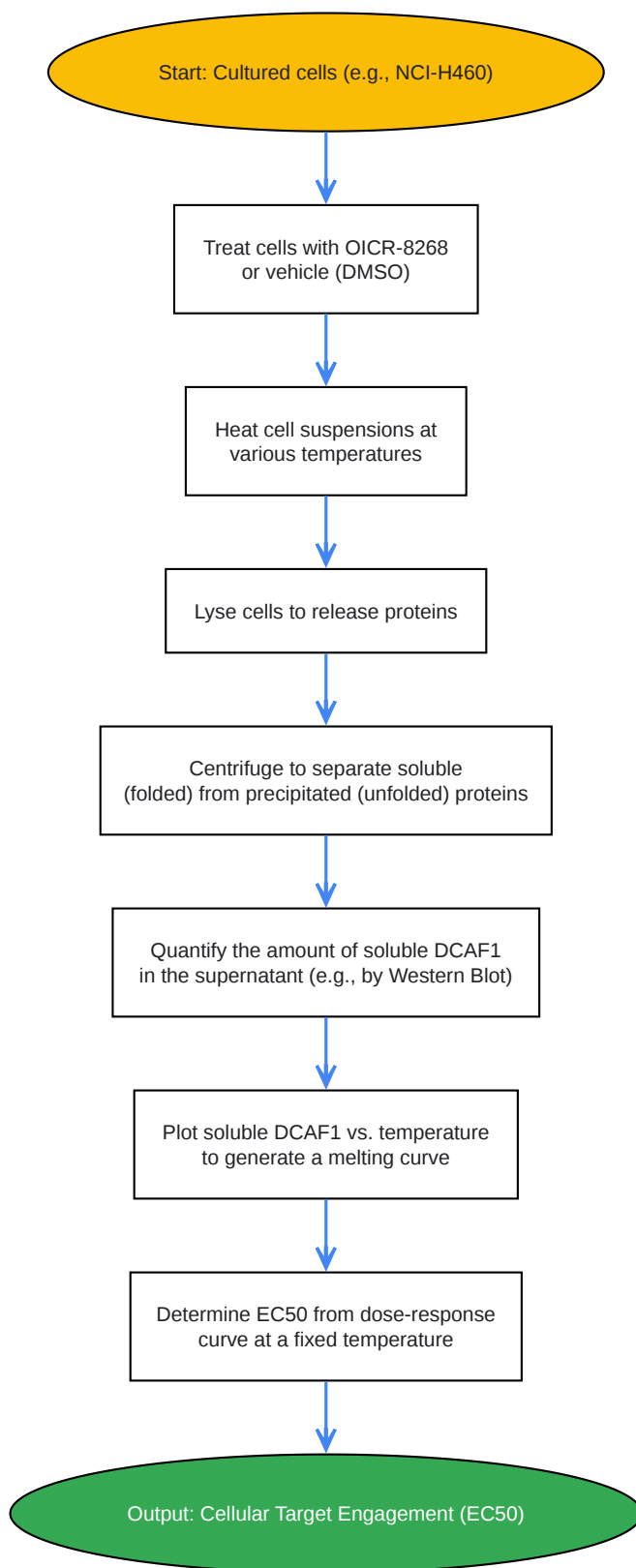
Protocol:

- **Reaction Setup:** In a 96-well or 384-well PCR plate, mix the purified DCAF1 protein with a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins.
- **Compound Addition:** Add **OICR-8268** or a vehicle control (DMSO) to the protein-dye mixture.
- **Thermal Denaturation:** Place the plate in a real-time PCR instrument and apply a thermal gradient, typically from 25°C to 95°C with a ramp rate of 1°C/minute.
- **Fluorescence Measurement:** Monitor the fluorescence intensity at each temperature increment.
- **Data Analysis:** Plot fluorescence intensity versus temperature to generate a protein melting curve. The midpoint of the transition, the melting temperature (T_m), is determined by fitting the data to a Boltzmann equation. The change in melting temperature (ΔT_m) between the protein with and without the ligand indicates the stabilizing effect of the compound.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm target engagement of a compound in a cellular environment. It is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.

Workflow Diagram:



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Caption: Cellular Thermal Shift Assay (CETSA) experimental workflow.

Protocol:

- Cell Treatment: Culture cells (e.g., NCI-H460) and treat them with various concentrations of **OICR-8268** or a vehicle control (DMSO) for a defined period (e.g., 1 hour).[3]
- Heat Treatment: Aliquot the cell suspensions into PCR tubes and heat them at a range of temperatures for a short duration (e.g., 3 minutes).[3]
- Cell Lysis: Lyse the cells by freeze-thaw cycles.[3]
- Separation of Soluble Proteins: Centrifuge the cell lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.[3]
- Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of DCAF1 using a specific detection method, such as Western blotting or an automated capillary-based immunoassay system.[3]
- Data Analysis:
 - Melt Curve: Plot the amount of soluble DCAF1 as a function of temperature to generate a melting curve. A shift in the curve in the presence of **OICR-8268** indicates target engagement.
 - Isothermal Dose-Response: To determine the EC50, treat cells with a range of **OICR-8268** concentrations and heat them at a single, fixed temperature (chosen from the melt curve). Plot the amount of soluble DCAF1 against the compound concentration and fit the data to a dose-response curve.[3]

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